molecular formula C11H22N2O4 B14702618 2-Ethyl-2-methyl-1,3-propanediol carbamate propylcarbamate CAS No. 25384-69-4

2-Ethyl-2-methyl-1,3-propanediol carbamate propylcarbamate

Cat. No.: B14702618
CAS No.: 25384-69-4
M. Wt: 246.30 g/mol
InChI Key: WZJMZKKLJRBDOL-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,3-propanediol carbamate propylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various industrial and pharmaceutical applications due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-1,3-propanediol carbamate propylcarbamate typically involves the reaction of 2-Ethyl-2-methyl-1,3-propanediol with carbamoyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-1,3-propanediol carbamate propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

2-Ethyl-2-methyl-1,3-propanediol carbamate propylcarbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-1,3-propanediol carbamate propylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propyl-1,3-propanediol carbamate cyclopropylcarbamate
  • 2-Ethyl-2-nitro-1,3-propanediol
  • 2-Benzyl-2-methyl-1,3-propanediol

Uniqueness

2-Ethyl-2-methyl-1,3-propanediol carbamate propylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its combination of ethyl and methyl groups on the propanediol backbone, along with the carbamate functionality, makes it a versatile intermediate in various chemical processes.

Properties

CAS No.

25384-69-4

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylbutyl] N-propylcarbamate

InChI

InChI=1S/C11H22N2O4/c1-4-6-13-10(15)17-8-11(3,5-2)7-16-9(12)14/h4-8H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

WZJMZKKLJRBDOL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCC(C)(CC)COC(=O)N

Origin of Product

United States

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